Borneol

Catalog No.
S521866
CAS No.
507-70-0
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borneol

CAS Number

507-70-0

Product Name

Borneol

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3

InChI Key

DTGKSKDOIYIVQL-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)O)C)C

Solubility

In water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ether
In water, 1.19X10+3 mg/L at 25 °C (est)
Insoluble in water
More soluble in most solvents than borneol
Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene
Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils
Soluble (in ethanol)

Synonyms

borneol, isoborneol, isoborneol, (1R-endo)-isomer, isoborneol, (1R-exo)-isomer, isoborneol, (1S-endo)-isomer, isoborneol, (1S-exo)-isomer, isoborneol, (endo)-isomer, isoborneol, (endo-(+-))-isomer, isoborneol, (exo)-isomer

Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C1(C)C)C[C@H]2O

Description

The exact mass of the compound Borneol is 154.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 738 mg/l at 25 °cslightly soluble in propylene glycolsoluble in alcohol and etherin water, 1.19x10+3 mg/l at 25 °c (est)insoluble in watermore soluble in most solvents than borneolvery soluble in ethanol, diethyl ether, chloroform; soluble in benzeneslightly soluble in proylene glycol; very slightly soluble in water; insoluble in vegatable oilssoluble (in ethanol)slightly soluble in proylene glycol; very slightly soluble in water; insoluble in vegatable oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60223. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Camphanes - Supplementary Records. It belongs to the ontological category of borneol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic Properties

Studies suggest borneol possesses topical analgesic (pain-relieving) effects. A clinical trial demonstrated that a 25% borneol gel significantly reduced postoperative pain compared to a placebo, with efficacy comparable to topical nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. Researchers believe borneol activates transient receptor potential (TRP) channels in the skin, leading to pain modulation [1].

Blood-Brain Barrier (BBB) Modulation

The BBB is a highly selective barrier between blood and brain tissue. Recent research explores borneol's potential to modulate BBB permeability under pathological conditions like stroke and brain tumors [2, 3]. Studies suggest borneol can increase BBB permeability, potentially aiding drug delivery to the brain for treatment [2, 3]. The exact mechanisms are still under investigation, but theories involve regulating tight junctions, cellular uptake, and neurotransmitter activity within the BBB [2, 3].

Antibacterial and Antifungal Activity

Borneol exhibits antibacterial and antifungal properties. Research has shown it can inhibit the growth of various bacteria, including Staphylococcus aureus, and some fungi like Aspergillus niger [4]. This suggests potential applications in developing topical antimicrobials or disinfectants.

Here are the references used for this information:

  • [1] A clinical and mechanistic study of topical borneol-induced analgesia: )
  • [2] Research Progress on the Regulation and Mechanism of Borneol on the Blood-Brain Barrier in Pathological States: Jefferson Digital Commons:
  • [3] The Use of Borneol as an Enhancer for Targeting Aprotinin-Conjugated PEG-PLGA Nanoparticles to the Brain: ResearchGate:
  • [4] Application of borneol in pesticides: Google Patents:

Borneol is a terpene derivative, a class of organic compounds commonly occurring in plants []. It has a bicyclic structure with a hydroxyl group in an "endo" position (meaning it projects inwards) []. Interestingly, borneol exists in two mirror-image forms, called enantiomers, designated as (+)-borneol and (-)-borneol []. Both forms are naturally occurring []. Borneol has been used in traditional Chinese medicine for centuries, and it is also a component of many essential oils [].


Molecular Structure Analysis

Borneol's structure consists of a ten-carbon skeleton with a bicyclic ring system. The hydroxyl group (OH) is positioned at the second carbon atom within the endo position of the bicyclic cage []. This specific placement and the bicyclic structure contribute to borneol's unique properties [].


Chemical Reactions Analysis

Borneol can undergo various chemical reactions. Here are some notable examples:

  • Oxidation

    Borneol can be oxidized to camphor, another bicyclic compound, using oxidizing agents like sodium hypochlorite [].

    Reaction: C₁₀H₁₈O (Borneol) + NaOCl (Sodium Hypochlorite) → C₁₀H₁₆O (Camphor) + NaCl (Sodium Chloride) + H₂O (Water) []

  • Reduction

    Conversely, camphor can be reduced back to borneol using reducing agents like sodium borohydride [].

  • Isomerization

    Borneol can isomerize (rearrange its structure) to its diastereomer, isoborneol, under specific conditions []. This process typically involves strong acids or bases as catalysts.


Physical And Chemical Properties Analysis

  • Melting Point: 208°C []
  • Boiling Point: 213°C []
  • Density: 1.01 g/cm³ []
  • Appearance: White solid with a camphor-like odor []
  • Solubility: Slightly soluble in water, but soluble in organic solvents like ethanol and oils []
  • Stability: Relatively stable under normal conditions, but can decompose upon burning []

The mechanism of action of borneol depends on the context. Here are two notable examples:

  • Insect Repellent: Borneol acts as a natural insect repellent by disrupting the olfactory receptors of insects, making it difficult for them to locate their hosts []. The exact mechanism is still under investigation, but it's believed to involve interactions with odorant-binding proteins [].
  • TRPM8 Activation: Borneol can activate TRPM8 channels, a type of ion channel present in sensory neurons. This activation triggers a cooling sensation similar to menthol []. This mechanism might explain borneol's use in traditional medicine for topical pain relief [].

Borneol is generally considered safe for topical use in low concentrations []. However, high concentrations or ingestion can cause irritation, nausea, vomiting, and other side effects []. Borneol is also flammable and should be handled with care [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
DryPowder; Liquid; OtherSolid
Liquid
White to off-white crystals; piney camphoraceous aroma

Color/Form

White to off-white crystals
White translucent lumps
White solid
Tablets from petroleum ethe

XLogP3

2.7

Exact Mass

154.1358

Boiling Point

210.0 °C
212 °C

Flash Point

150 °F (60 °C) /closed cup/

Density

1.10 g/cm cu at 20 °C

LogP

3.24 (LogP)
3.24
log Kow = 2.69
log Kow = 3.24

Odor

Piney, camphor-like odor
Camphor odo

Appearance

Solid powder

Melting Point

209.33333333329998 °C
Mp 210-215 subl. °
Mp 208 °
Mp 208-209 °
202 °C
210-215°C
208°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1Y84986J9Q

GHS Hazard Statements

Aggregated GHS information provided by 1823 companies from 10 notifications to the ECHA C&L Inventory.;
H228 (99.01%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isoborneol is a white solid. It has an odor like camphor. It is slightly soluble in water. Isoborneol occurs naturally in some plants and essential oils and various spices. It also occurs in some foods. USE: Isoborneol is used in perfumes, as a flavoring and to make other chemicals. EXPOSURE: Workers that use isoborneol may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in perfume scents, direct skin contact with perfumes and consumption of foods containing isoborneol. If isoborneol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Allergic skin reactions were not observed in humans following repeated skin exposure to diluted isoborneol. Additional data on the potential toxic effects in humans exposed to isoborneol were not available. Data on the potential for isoborneol to cause toxic effects in laboratory animals were not available. However, kidney toxicity may occur following repeat oral exposures to high doses based on data in a similar compound (isobornyl acetate). Data on the potential for isoborneol to cause infertility, abortion, or birth defects in laboratory animals were not available. However, these effects are not expected based on lack of evidence for infertility, abortion, or birth defects in laboratory animals exposed to high oral doses of a similar compound (isobornyl acetate) before and/or during pregnancy. Data on the potential for isoborneol to cause cancer in laboratory animals were not available. The potential for isoborneol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

Helps relieve the local itching and discomfort associated with hemorrhoids. Temporarily shrinks hemorrhoidal tissue and relieves burning. Temporarily provides a coating for relief of anorectal discomforts. Temporarily protects the inflamed, irritated anorectal surface to help make bowel movements less painful.
For the temporary relief of minor aches and pains of muscles and joints due to: arthritis - strains - bruises - sprains - simple backaches
Antibacterial
Borneol is consumed excessively in China and Southeast Asian countries particularly in combined formula for preventing cardiovascular disease, but few studies were conducted on its effects on thrombosis. In this study, the antithrombotic and antiplatelet activities of borneol were investigated on thrombosis in vivo and on platelet aggregation ex-vivo. In addition, the coagulation parameters and influence on fibrinolytic activity were also assessed. The results showed that borneol had concentration dependent inhibitory effects on arterio-venous shunt and venous thrombosis but no effect on ADP and AA-induced platelet aggregation. Meanwhile, borneol prolonged the coagulation parameters for prothrombin time (PT) and thrombin time (TT), but did not show any fibrinolytic activity. It suggested that the antithrombotic activity of borneol and its action in combined formula for preventing cardiovascular diseases might be due to anticoagulant activity rather than antiplatelet activity. /Traditional medicine/
Borneol has a wide range of uses. It aids the digestive system by stimulating the production of gastric juices; tones the heart and improves circulation; treats bronchitis, coughs and colds; can relieve pain caused by rheumatic diseases and sprains; reduces swelling; relives stress; and can be used as a tonic to promote relaxation and reduce exhaustion. In some parts of the world, it is even used as an insect repellant. /Traditional medicine/
In traditional Chinese medicine, borneol has an acrid, bitter taste and cool properties. It is associated with the heart, lung, liver and spleen meridians.
/EXPL THER/ Isoborneol, a monoterpene and a component of several plant essential oils, showed dual viricidal activity against herpes simplex virus 1 (HSV-1). First, it inactivated HSV-1 by almost 4 log10 values within 30 min of exposure, and second, isoborneol at a concentration of 0.06% completely inhibited viral replication, without affecting viral adsorption. Isoborneol did not exhibit significant cytotoxicity at concentrations ranging between 0.016% and 0.08% when tested against human and monkey cell lines. Isoborneol specifically inhibited glycosylation of viral polypeptides based on the following data: (1) the mature fully glycosylated forms of two viral glycoproteins gB and gD were not detected when the virus was replicated in the presence of isoborneol, (2) no major changes were observed in the glycosylation pattern of cellular polypeptides between untreated and isoborneol treated Vero cells, (3) isoborneol did not affect the glycosylation of gB produced from a copy of the gB gene resident in the cellular genome, and (4) other monoterpenes such as 1,8-cineole and borneol, a stereoisomer of isoborneol, did not inhibit HSV-1 glycosylation.

Vapor Pressure

5.02X10-2 mm Hg at 25 °C
3.53X10-2 mm Hg at 25 °C (est)

Pictograms

Flammable

Flammable

Other CAS

10385-78-1
507-70-0
124-76-5
464-43-7

Associated Chemicals

(-)-Borneol or 1-Borneol; 464-45-9
(+)-Borneol; 464-43-7
Isobornyl acetate; 125-12-2
l-Borneol; 464-45-9
d-Borneol; 464-43-7
dl-Borneol; 507-70-0

Wikipedia

(-)-borneol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Undefined function

Methods of Manufacturing

Racemic borneol is prepared synthetically by reduction of camphor or from pinene.
Although borneol is not an herb per se, it is nevertheless a common ingredient in many traditional Chinese herbal formulas. Borneol is actually a compound derived from dryobalanops aromitaca, a tree that belongs to the teak family. The compound is formed by tapping the trunk of the tree, then cooling the substance and allowing it to harden into a clear crystalline substance. Although some borneol is still made by tapping trees, the vast majority of it is created synthetically from turpentine oil or camphor. The compound is ground down into a fine powder before it can be used medicinally.

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)-: ACTIVE
All other chemical product and preparation manufacturing
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel-: ACTIVE
The major product in perfumery, by far, is isobornyl acetate; borneol being used at about one-tenth the volume of the former. The most important use for isoborneol is as an intermediate for camphor.

Analytic Laboratory Methods

Constituents of lavandula dentata oil (including borneol) were identified by two GLS-MS systems.
Borneol was identified in sage oil by TLC.
In this work, microwave-assisted extraction (MAE) followed by gas chromatography with flame ionization detector (GC-FID) was developed for the rapid determination of camphor and borneol in three traditional Chinese medicines (TCM): Chrysanthemi indici, Flos Chrysanthemi indici and Amomum villosum lour. The optimal MAE conditions obtained were: acetone for solvent, with solvent having sample ratio of 12:1 (v/w); microwave power of 380 W, and an irradiation time of 4 min. Method validations were also studied. To demonstrate the proposed method, ultrasonic-assisted extraction (UAE) and steam distillation (SD), followed by GC-FID, were used to analyze camphor and borneol in the three TCMs. The close results were obtained by the three methods. The results showed that the proposed MAE-GC-FID is a simple, rapid, and reliable method for quantitative analysis of camphor and borneol in TCM, and is also a potential tool for TCM quality assessment.

Clinical Laboratory Methods

Rat plasma samples were prepared using liquid-liquid microextraction: 70 uL of plasma sample (containing 125 nmol/L naphthalene as the internal standard) was extracted with 35 uL of n-hexane. The resulting n-hexane extract (20 uL) was introduced into a gas chromatography/mass spectrometry system using programmable temperature vaporizing-based large-volume injection. The assay was validated to demonstrate its reliability for the intended use. Using this assay, pharmacokinetic studies of Bingpian, synthetic Bingpian, and Fufang-Danshen tablets (containing synthetic Bingpian) were conducted in rats. ... The extraction efficiency for the analytes and the internal standard from plasma was almost constant with decrease in n-hexane-to-plasma volume ratio, thus enabling a small volume of extracting solvent to be used for sample preparation, and enhancing the assay sensitivity. The lower quantification limit for measuring borneol, isoborneol, and camphor in plasma was 0.98 nmol/L, which was 33-330 times more sensitive than those reported earlier for Bingpian and synthetic Bingpian. The applicability of the miniaturized liquid-liquid extraction technique could be extended to measure other volatile and nonvolatile medicinal compounds in biomatrices, which can be predicted according to the analytes' octanol/water distribution coefficient (logD) and acid dissociation constant (pKa).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

To investigate the enhancing effect of borneol on transcorneal permeation of compounds with different hydrophilicities and molecular sizes. Six compounds, namely rhodamine B, sodium-fluorescein, fluorescein isothiocyanate (FITC) dextrans of 4, 10, 20 and 40 kDa were selected as model drugs. Permeation studies were performed using excised cornea of rabbits by a Franz-type diffusion apparatus. The safety of borneol was assessed on the basis of corneal hydration level and Draize eye test. The application of 0.2% borneol to the cornea increased the apparent permeability coefficient by 1.82-(p<0.05), 2.49-(p<0.05), 4.18-(p<0.05), and 1.11-fold (not significant) for rhodamine B, sodium-fluorescein, FITC-dextrans of 4 and 10 kDa, respectively. No significant permeability enhancement of FITC dextrans of 10, 20 and 40 kDa with borneol was found compared to control. The permeability coefficient enhanced by 0.2% borneol was linear correlated to the molecular weight of model drugs (R(2)=0.9976). With the 0.05%, 0.1% and 0.2% borneol application, the corneal hydration values were <83% and Draize scores were <4. Borneol may improve the transcorneal penetration of both hydrophilic and lipophilic compounds without causing toxic reactions, especially hydrophilic ones. Furthermore, 0.2% borneol can enhance the permeation of hydrophilic compounds with molecular weight This study was to investigate the synergistic effect of natural borneol/curcumin (NB/Cur) on growth and apoptosis in A375 human melanoma cell line by MTT assay, flow cytometry and Western blotting. Our results demonstrated that NB effectively synergized with Cur to enhance its antiproliferative activity on A375 human melanoma cells by induction of apoptosis, as evidenced by an increase in sub-G1 cell population, DNA fragmentation, PARP cleavage, and caspase activation. Further mechanistic studies by Western blotting showed that after treatment of the cells with NB/Cur, up-regulation of the expression level of phosphorylated JNK and down-regulation of the expression level of phosphorylated ERK and Akt contributed to A375 cells apoptosis. Moreover, NB also potentiated Cur to trigger intracellular ROS overproduction and the DNA damage with up-regulation of the expression level of phosphorylated ATM, phosphorylated Brca1 and phosphorylated p53. The results indicate the combinational application potential of NB and Cur in treatments of cancers.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
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2: Koubaa FG, Abdennabi R, Soussi Ben Salah A, El Feki A. Microwave extraction of Salvia officinalis essential oil and assessment of its GC-MS identification and protective effects versus vanadium-induced nephrotoxicity in Wistar rats models. Arch Physiol Biochem. 2018 Jun 8:1-10. doi: 10.1080/13813455.2018.1478427. [Epub ahead of print] PubMed PMID: 29884068.
3: Liang CJ, Li JH, Zhang Z, Zhang JY, Liu SQ, Yang J. Suppression of MIF-induced neuronal apoptosis may underlie the therapeutic effects of effective components of Fufang Danshen in the treatment of Alzheimer's disease. Acta Pharmacol Sin. 2018 May 17. doi: 10.1038/aps.2017.210. [Epub ahead of print] PubMed PMID: 29770796.
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8: Dong T, Chen N, Ma X, Wang J, Wen J, Xie Q, Ma R. The protective roles of L-borneolum, D-borneolum and synthetic borneol in cerebral ischaemia via modulation of the neurovascular unit. Biomed Pharmacother. 2018 Jun;102:874-883. doi: 10.1016/j.biopha.2018.03.087. Epub 2018 Apr 5. PubMed PMID: 29728011.
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11: Noroozisharaf A, Kaviani M. Effect of soil application of humic acid on nutrients uptake, essential oil and chemical compositions of garden thyme (Thymus vulgaris L.) under greenhouse conditions. Physiol Mol Biol Plants. 2018 May;24(3):423-431. doi: 10.1007/s12298-018-0510-y. Epub 2018 Mar 2. PubMed PMID: 29692550; PubMed Central PMCID: PMC5911258.
12: Ghaffari Z, Rahimmalek M, Sabzalian MR. Variations in Essential Oil Composition and Antioxidant Activity in Perovskia abrotanoides Kar. Collected from Different Regions in Iran. Chem Biodivers. 2018 Jun;15(6):e1700565. doi: 10.1002/cbdv.201700565. Epub 2018 May 23. PubMed PMID: 29687655.
13: Meng X, Dong X, Wang W, Yang L, Zhang X, Li Y, Chen T, Ma H, Qi D, Su J. Natural Borneol Enhances Paclitaxel-Induced Apoptosis of ESCC Cells by Inactivation of the PI3K/AKT. J Food Sci. 2018 May;83(5):1436-1443. doi: 10.1111/1750-3841.14143. Epub 2018 Apr 16. PubMed PMID: 29660811.
14: Wu T, Zhang A, Lu H, Cheng Q. The Role and Mechanism of Borneol to Open the Blood-Brain Barrier. Integr Cancer Ther. 2018 Apr 1:1534735418767553. doi: 10.1177/1534735418767553. [Epub ahead of print] PubMed PMID: 29652199.
15: Song H, Wei M, Zhang N, Li H, Tan X, Zhang Y, Zheng W. Enhanced permeability of blood-brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle. Int J Nanomedicine. 2018 Mar 28;13:1869-1879. doi: 10.2147/IJN.S161237. eCollection 2018. PubMed PMID: 29636606; PubMed Central PMCID: PMC5880572.
16: Li Y, Ruan X, Chen T, Gao J, Wang X. Anti-apoptotic effect of Suxiao Jiuxin Pills against hypoxia-induced injury through PI3K/Akt/GSK3β pathway in HL-1 cardiomyocytes. J Chin Med Assoc. 2018 Apr 7. pii: S1726-4901(18)30071-6. doi: 10.1016/j.jcma.2018.02.002. [Epub ahead of print] PubMed PMID: 29636230.
17: Amiresmaeili A, Roohollahi S, Mostafavi A, Askari N. Effects of oregano essential oil on brain TLR4 and TLR2 gene expression and depressive-like behavior in a rat model. Res Pharm Sci. 2018 Apr;13(2):130-141. doi: 10.4103/1735-5362.223795. PubMed PMID: 29606967; PubMed Central PMCID: PMC5842484.
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19: Ruan XF, Li YJ, Ju CW, Shen Y, Lei W, Chen C, Li Y, Yu H, Liu YT, Kim IM, Wang XL, Weintraub NL, Tang Y. Exosomes from Suxiao Jiuxin pill-treated cardiac mesenchymal stem cells decrease H3K27 demethylase UTX expression in mouse cardiomyocytes in vitro. Acta Pharmacol Sin. 2018 Apr;39(4):579-586. doi: 10.1038/aps.2018.18. Epub 2018 Mar 15. PubMed PMID: 29542684; PubMed Central PMCID: PMC5888694.
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